

Application Notes and Protocols: Enzymatic Synthesis of 1,3-Dioleoyl-2-octanoyl Glycerol

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Compound of Interest

Compound Name: 1,3-Dioleoyl-2-octanoyl glycerol

Cat. No.: B3026227

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Introduction

1,3-Dioleoyl-2-octanoyl glycerol is a structured triacylglycerol (TAG) belonging to the medium-long-chain triacylglycerol (MLCT) class. These molecules are of significant interest in the pharmaceutical and food industries due to their unique metabolic properties. MLCTs are designed with medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs) at specific positions on the glycerol backbone. This structure can influence their absorption, transport, and metabolism, potentially offering benefits in clinical nutrition and for managing conditions like fat malabsorption.^{[1][2]}

Enzymatic synthesis, utilizing lipases, offers a highly specific and efficient route for producing structured lipids under mild reaction conditions, avoiding the side reactions and harsh chemicals associated with traditional chemical synthesis.^{[2][3]} This document provides a detailed protocol for a two-step enzymatic synthesis of **1,3-Dioleoyl-2-octanoyl glycerol**. The strategy involves an initial sn-1,3-specific lipase-catalyzed esterification to produce 1,3-dioleoyl glycerol, followed by a second esterification step to introduce octanoic acid at the sn-2 position.

Data Presentation

The synthesis of **1,3-Dioleoyl-2-octanoyl glycerol** is a multi-step process. The following tables summarize typical reaction conditions and outcomes for each key enzymatic step, compiled from methodologies for synthesizing similar structured lipids.

Table 1: Optimized Conditions for Step 1 - Enzymatic Synthesis of 1,3-Dioleoyl Glycerol (1,3-diolein)

Parameter	Condition	Reference
Enzyme	Immobilized sn-1,3 specific lipase (e.g., Lipozyme® RM IM from Rhizomucor miehei)	[4][5]
Substrates	Oleic Acid and Glycerol	[6]
Substrate Mole Ratio (Oleic Acid:Glycerol)	2:1	[7]
Enzyme Load	5-10% (w/w of total reactants)	[4]
Temperature	50-60 °C	[4]
Reaction Time	3-8 hours	[4][8]
System	Solvent-free with vacuum and/or nitrogen bubbling to remove water	[4][9]

| Typical Yield of 1,3-DAG | >80% |[5] |

Table 2: Optimized Conditions for Step 2 - Enzymatic Synthesis of **1,3-Dioleoyl-2-octanoyl Glycerol**

Parameter	Condition	Reference
Enzyme	Non-specific immobilized lipase (e.g., Novozym® 435 from <i>Candida antarctica</i>)	[9] [10]
Substrates	Purified 1,3-Dioleoyl Glycerol and Octanoic Acid	[11]
Substrate Mole Ratio (1,3-di-olein:Octanoic Acid)	1:1.5 to 1:2	-
Enzyme Load	5-10% (w/w of total reactants)	[10]
Temperature	60-70 °C	[10]
Reaction Time	4-12 hours	-
System	Solvent-free under vacuum	[10]

| Typical Product Content | >85% TAG content in final product [\[10\]](#) |

Experimental Workflow Diagram

The following diagram illustrates the two-step enzymatic synthesis and purification workflow for producing **1,3-Dioleoyl-2-octanoyl glycerol**.



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Caption: Workflow for the two-step enzymatic synthesis of **1,3-Dioleoyl-2-octanoyl glycerol**.

Experimental Protocols

Materials and Equipment

- Substrates: Glycerol ($\geq 99.5\%$), Oleic Acid ($\geq 99\%$), Octanoic Acid ($\geq 99\%$)
- Enzymes: Immobilized sn-1,3 specific lipase (e.g., Lipozyme® RM IM), Immobilized non-specific lipase (e.g., Novozym® 435)
- Solvents: Hexane, Acetone, Ethyl Acetate, Methanol (all HPLC grade)
- Equipment: Jacketed glass reactor with mechanical stirrer, thermostatic water bath, vacuum pump, filtration apparatus, rotary evaporator, molecular distillation unit, silica gel for column chromatography, thin-layer chromatography (TLC) plates.

Protocol 1: Synthesis of 1,3-Dioleoyl Glycerol (Step 1)

This protocol details the direct esterification of glycerol with oleic acid using an sn-1,3 specific lipase.^{[4][7]}

- Substrate Preparation: In a 250 mL glass reactor, combine glycerol and oleic acid in a 1:2 molar ratio.
- Enzyme Addition: Add the immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM) at a loading of 5% (w/w) of the total substrate mass.
- Reaction Conditions: Heat the reactor to 50°C using the thermostatic water bath. Begin mechanical stirring at 200-300 rpm to ensure a homogeneous mixture.
- Water Removal: Apply a vacuum (e.g., 4 mm Hg) to the reactor headspace throughout the reaction.^[4] This is critical for removing the water produced during esterification, which drives the reaction equilibrium towards product formation.^[9]

- **Reaction Monitoring:** Monitor the reaction progress by periodically taking small samples and analyzing the free fatty acid (FFA) content via titration or the product composition using TLC or HPLC.
- **Reaction Termination:** After 3-5 hours, or once the FFA content stabilizes, stop the reaction by cooling the mixture and removing the immobilized enzyme by filtration. The enzyme can be washed with hexane, dried, and stored for reuse.[\[4\]](#)
- **Product:** The resulting crude product contains 1,3-dioleoyl glycerol, unreacted substrates (oleic acid, glycerol), and byproducts like mono-olein and tri-olein.

Protocol 2: Purification of 1,3-Dioleoyl Glycerol

Purification is essential to isolate the 1,3-diacylglycerol (DAG) intermediate for the next reaction step.

- **Free Fatty Acid Removal (Optional but Recommended):** To remove the bulk of unreacted oleic acid, the crude product can be passed through a short-path molecular distillation unit.
[\[12\]](#)
- **Crystallization:**
 - Dissolve the crude product in hexane at a 1:5 (w/v) ratio by warming gently.
 - Cool the solution to -20°C and allow it to stand for 12-24 hours to crystallize the 1,3-dioleoyl glycerol.[\[9\]](#)
 - Collect the crystals by vacuum filtration and wash them with cold hexane to remove residual soluble impurities.
 - If significant amounts of monoacylglycerols are present, a second recrystallization from methanol at -20°C can be performed for higher purity.[\[9\]](#)
- **Purity Confirmation:** Confirm the purity of the isolated 1,3-dioleoyl glycerol using TLC or HPLC before proceeding to the next step.

Protocol 3: Synthesis of 1,3-Dioleoyl-2-octanoyl Glycerol (Step 2)

This protocol describes the esterification of the purified 1,3-dioleoyl glycerol with octanoic acid.

- **Substrate Preparation:** Add the purified 1,3-dioleoyl glycerol and octanoic acid (in a 1:1.5 molar ratio) to a clean, dry glass reactor.
- **Enzyme Addition:** Add the non-specific immobilized lipase (e.g., Novozym 435) at a loading of 5% (w/w) of the total substrate mass.[\[10\]](#)
- **Reaction Conditions:** Heat the mixture to 60°C with constant stirring (200-300 rpm).[\[10\]](#)
- **Water Removal:** As in Step 1, apply a continuous vacuum to remove the water byproduct and drive the esterification reaction forward.
- **Reaction Monitoring:** Track the formation of the target TAG and the consumption of the 1,3-DAG using an appropriate chromatographic method (TLC, HPLC, or GC).
- **Reaction Termination:** Once the reaction reaches completion or equilibrium (typically 4-8 hours), stop the reaction by filtering out the enzyme.

Protocol 4: Final Purification and Characterization

The final crude product requires purification to isolate the target **1,3-Dioleoyl-2-octanoyl glycerol**.

- **Silica Gel Chromatography:**
 - Prepare a silica gel column packed in hexane.
 - Dissolve the crude product in a minimal amount of hexane and load it onto the column.
 - Elute the column with a solvent gradient of increasing polarity, typically starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., hexane:ethyl acetate 98:2, 95:5, etc.).

- Collect fractions and monitor them by TLC to identify and pool the fractions containing the pure triacylglycerol.[9]
- Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product, **1,3-Dioleoyl-2-octanoyl glycerol**.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as HPLC, Gas Chromatography (GC) for fatty acid composition, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the positional distribution of the fatty acids on the glycerol backbone.

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